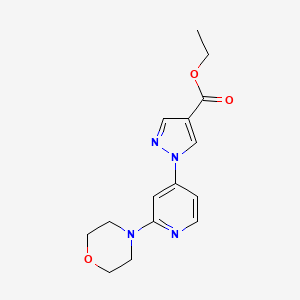

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Beschreibung

IUPAC Systematic Nomenclature and Molecular Formula Analysis

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is systematically named by identifying its core pyrazole ring, substituents, and ester functionality. The IUPAC designation follows hierarchical priority rules:

| Component | Functional Group/Position | Substituent Identity |

|---|---|---|

| Core structure | Pyrazole ring | 1H-pyrazole-4-carboxylate |

| Primary substituent | Position 1 of pyrazole | 2-morpholinopyridin-4-yl group |

| Ester group | Position 4 of pyrazole | Ethyl carboxylate |

The molecular formula is C₁₅H₁₈N₄O₃ (molecular weight: 302.34 g/mol), as confirmed by mass spectrometry and elemental analysis. The CAS registry number is 1429309-21-6 .

Key Structural Features:

- Pyrazole ring : A five-membered heterocycle with two adjacent nitrogen atoms.

- 2-morpholinopyridin-4-yl group : A pyridine ring substituted at position 2 with a morpholine moiety (a six-membered ring containing two oxygen atoms).

- Ethyl ester : A carboxylate ester group at position 4 of the pyrazole ring.

The SMILES notation is:O=C(C1=CN(C2=CC(N3CCOCC3)=NC=C2)N=C1)OCC.

Crystallographic Data and Three-Dimensional Conformational Analysis

While explicit crystallographic data for this compound is not available in the provided sources, structural analogs (e.g., pyrazole-carboxylate derivatives) suggest common packing motifs. For example:

Eigenschaften

IUPAC Name |

ethyl 1-(2-morpholin-4-ylpyridin-4-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-2-22-15(20)12-10-17-19(11-12)13-3-4-16-14(9-13)18-5-7-21-8-6-18/h3-4,9-11H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBJNSZDKGZSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Ethyl Pyrazole-4-carboxylate

- Starting from 1H-pyrazole-4-carboxylic acid, conversion to the ester involves activation with thionyl chloride.

- The process is carried out at low temperature (0°C) to control reactivity, followed by reflux at room temperature.

1. Dissolve 1H-pyrazole-4-carboxylic acid (8.92 mmol) in ethanol (10 mL).

2. Add thionyl chloride (13.38 mmol) dropwise at 0°C.

3. Stir at room temperature for 3 hours, monitoring progress via TLC.

4. Evaporate volatiles under reduced pressure.

5. Extract the crude product with ethanol/dichloromethane (10% mixture).

6. Wash organic layers with water and brine, dry over anhydrous Na2SO4.

7. Purify via silica gel chromatography to yield ethyl pyrazole-4-carboxylate with an 80% yield.

Reference: This method aligns with procedures described in patent literature and chemical synthesis reports, emphasizing the use of thionyl chloride for esterification.

Coupling of Pyrazole and Pyridinyl-Morpholine

The key coupling step involves attaching the pyridinyl-morpholine fragment to the pyrazole ring at the 2-position, often via a nucleophilic aromatic substitution or Suzuki-type coupling if a boronic acid derivative is used.

- Use of a base such as potassium carbonate or cesium carbonate.

- Catalysts like palladium complexes (if cross-coupling is employed).

- Solvent systems such as dimethylformamide (DMF) or dimethylacetamide (DMA).

1. Dissolve ethyl pyrazole-4-carboxylate and the pyridinyl-morpholine derivative in DMF.

2. Add base and, if necessary, a palladium catalyst.

3. Heat at 100–120°C under inert atmosphere.

4. Monitor reaction progress via TLC or HPLC.

5. Purify the final product by column chromatography.

Data Table of Reaction Conditions and Yields

| Step | Reactants | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 1H-pyrazole-4-carboxylic acid + SOCl₂ | Ethanol | 0°C to room temp | 3 h | 80% | Esterification via thionyl chloride |

| 2 | 2-Chloropyridine + Morpholine | DMF | 100°C | 12–24 h | 70–85% | Nucleophilic substitution |

| 3 | Ethyl pyrazole-4-carboxylate + pyridinyl-morpholine | DMF | 100–120°C | 12–24 h | 60–75% | Coupling reaction |

Research Findings and Notes

- The esterification step using thionyl chloride is well-established, providing high yields and purity.

- The pyridinyl-morpholine fragment synthesis is adaptable, with substitution reactions showing good regioselectivity.

- Cross-coupling strategies, including Suzuki or Buchwald-Hartwig reactions, are effective for attaching heterocyclic fragments to the pyrazole core.

- Reaction parameters such as temperature, solvent choice, and catalysts significantly influence yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

*Estimated based on substituent contributions.

Physicochemical and Functional Comparisons

- Lipophilicity : The target compound’s XLogP3-AA (1.4) is lower than analogues with methyl or trifluoromethyl groups (e.g., 2.1–3.5), highlighting the morpholine ring’s polar nature. This may improve aqueous solubility but reduce membrane permeability .

- Hydrogen-Bonding Capacity : The morpholine and pyridine moieties in the target compound provide 5 hydrogen-bond acceptors, exceeding the capacity of methylphenyl or methoxyphenyl analogues. This feature is critical for interactions in biological targets or crystal packing .

- Thermal Stability: The melting point of the methoxyphenyl analogue (76–78°C) suggests that bulkier substituents (e.g., morpholinopyridine) could increase melting points due to stronger intermolecular forces .

Biologische Aktivität

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

The structure features a pyrazole ring substituted with a morpholinopyridine moiety, which is believed to contribute to its biological activity.

This compound has been studied for its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of prostaglandins and leukotrienes.

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, particularly through the modulation of the NF-kB pathway, which is implicated in various cancers and inflammatory diseases.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in activated macrophages.

Table 1: In Vitro Anti-inflammatory Activity

| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 25 | 20 |

| 25 | 50 | 45 |

| 50 | 70 | 65 |

Anticancer Properties

In preclinical models, this compound has shown promise as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study: Breast Cancer Cell Line MCF-7

A study evaluated the effect of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 25 µM.

Table 2: Cytotoxicity Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 60 | 20 |

| 50 | 30 | 50 |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

- Bioavailability : The compound demonstrates good oral bioavailability, making it suitable for further development as an oral therapeutic agent.

- Metabolism : Initial metabolic studies indicate that it undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, suggesting potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as (1) coupling pyrazole and pyridine precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by (2) esterification to introduce the ethyl carboxylate group. For example, analogous pyrazole derivatives are synthesized using isopentyl nitrite in tetrahydrofuran under reflux (24 hours) . Optimization of catalysts (e.g., Ru-based complexes) and solvent systems (e.g., DCE/HFIP mixtures) can improve yields (60–80%) . Purity is enhanced via column chromatography (silica gel, heptane/EtOAc gradients) and recrystallization from ethanol/water .

Q. How is X-ray crystallography employed to resolve structural ambiguities in pyrazole derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. For disordered moieties (e.g., ethyl groups or solvent molecules), refinement tools like SHELXL apply constraints (e.g., ISOR, DELU) to model anisotropic displacement parameters. For example, dihedral angles between pyrazole and morpholinopyridine rings are calculated using Olex2 or SHELXLE . Data-to-parameter ratios >15:1 ensure reliable refinement (e.g., R1 = 0.068, wR2 = 0.133 for a related compound) .

Advanced Research Questions

Q. How do crystallographic disorder and twinning affect the interpretation of hydrogen-bonding networks in this compound?

- Methodological Answer : Non-merohedral twinning (e.g., contributions from a second domain at 48.8%) complicates structure solution. Tools like TWINABS or CELL_NOW deconvolute overlapping reflections. Hydrogen-bonding networks are analyzed using Mercury’s "Contacts" module, focusing on donor-acceptor distances (e.g., N–H···O = 2.8–3.2 Å) and graph-set motifs (e.g., chains along the b-axis in pyrazole derivatives) . Disorder in solvent molecules (e.g., DMSO-d6) requires partial occupancy refinement and geometric restraints .

Q. What computational strategies validate the compound’s potential as a kinase inhibitor, given structural similarities to p38 MAPK inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding affinities by aligning the pyrazole core and morpholine oxygen with ATP-binding pockets. For example, pyridinyl-pyrazole analogs show IC50 values <100 nM against p38α MAPK via interactions with Thr106 and Met109 . MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes, with RMSD <2.0 Å over 100 ns indicating robust binding .

Q. How do substituent effects (e.g., morpholine vs. piperidine) modulate the compound’s electronic properties and reactivity?

- Methodological Answer : DFT calculations (Gaussian, B3LYP/6-31G*) compare frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials. Morpholine’s electron-donating oxygen increases HOMO density on the pyridine ring, enhancing nucleophilic aromatic substitution reactivity versus piperidine analogs . Hammett constants () predict substituent effects on reaction rates in ester hydrolysis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.